N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
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Overview
Description
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the 1,8-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The 1,8-naphthyridine scaffold has been extensively studied due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide typically involves a multi-step process. One common method starts with the Friedländer synthesis, where 2-amino nicotinaldehyde and ethyl 3-oxo-3-phenylpropanoate are refluxed with triethylamine in ethanol to produce ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield 2-phenyl-1,8-naphthyridine-3-carbohydrazide .
Industrial Production Methods
Industrial production methods for N’-Phenyl-1,8-naphthyridine-3-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Known for its anti-tuberculosis activity.
1,8-Naphthyridine-3-yl-1,3,4-oxadiazole: Exhibits antimicrobial and antifungal activities.
2-Phenyl-1,8-naphthyridine-3-carboxylate: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |
InChI Key |
KLTYQYJSSREGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
Origin of Product |
United States |
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